2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
Chemical Structure and Properties
The compound 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3-chloro-4-ethoxyphenyl group and at position 4 with a (3-methylbenzyl)thio moiety. Its molecular formula is C₂₆H₂₃ClN₄O₂S, with a molecular weight of 491.01 g/mol (calculated from ). The 3-chloro-4-ethoxy group introduces electron-withdrawing and bulky substituents, while the 3-methylbenzyl thioether enhances lipophilicity (logP ≈ 4.2, inferred from similar compounds in ).
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-3-27-21-8-7-17(12-18(21)23)19-13-20-22(24-9-10-26(20)25-19)28-14-16-6-4-5-15(2)11-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYFTBGUPZBNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the chloro-ethoxyphenyl group: This step involves the substitution reaction where a chloro-ethoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core in the presence of a base such as potassium carbonate.
Attachment of the methylbenzylthio group: This is typically done through a nucleophilic substitution reaction where a methylbenzylthiol reacts with the intermediate compound in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine may exhibit anticancer properties. Its structural features allow for interactions with specific molecular targets involved in cancer cell proliferation and survival pathways. Research indicates that compounds with similar pyrazole structures often demonstrate significant anticancer activity due to their ability to inhibit critical cellular processes .
Antimicrobial Properties
The compound's potential antimicrobial activity is another area of interest. Pyrazole derivatives have been widely studied for their antibacterial and antifungal properties. The unique combination of functional groups in this compound may enhance its effectiveness against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
Enzyme Inhibition
The thioether group in the compound may contribute to its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, studies on related pyrazole compounds have shown promising results in inhibiting enzymes such as xanthine oxidase, which is involved in uric acid production and has implications for gout treatment .
Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl & Thioether | Potential anticancer activity |
| 2-(3-Bromo-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | Bromophenyl & Thioether | Antimicrobial properties |
| 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | Chlorophenyl & Thioether | Anticancer activity |
Case Study: Anticancer Activity Evaluation
A study focusing on pyrazole derivatives similar to this compound evaluated their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms. The structure-activity relationship (SAR) analysis highlighted the importance of substituents like the thioether group in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with analogues from the evidence:
*logP values estimated from structurally similar compounds.
Key Observations
Substituent Electronic Effects: The 3-chloro-4-ethoxy group in the target compound (vs. Fluorine substitution () improves metabolic stability compared to methyl groups but may reduce hydrophobic interactions .
Lipophilicity and Bioavailability :
- The target compound’s higher molecular weight (491.01 vs. 413.90 in ) and logP (~4.2 vs. ~3.8) suggest improved membrane permeability but possible challenges in aqueous solubility .
Biological Activity Trends: Pyrazolo[1,5-a]pyrazines with electron-withdrawing groups (e.g., chloro, fluoro) often exhibit enhanced kinase inhibitory activity, as seen in adenosine A2a receptor antagonists (). Sulfur-containing substituents (e.g., thioethers) contribute to π-π stacking and hydrophobic interactions in target binding pockets ().
Biological Activity
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 409.9 g/mol. The compound's structure includes a chloro group and an ethoxy group on the phenyl ring, along with a thioether linkage, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3OS |
| Molecular Weight | 409.9 g/mol |
| CAS Number | 1105240-51-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the thioether moiety may enhance its binding affinity to these targets, potentially leading to inhibition or activation of critical biological processes.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, analogs similar to this compound have shown efficacy against various cancer cell lines. A study reported that related pyrazolo compounds induced apoptosis in breast cancer cells through mechanisms involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins such as p53 and Bax .
Immunomodulatory Effects
The compound's potential immunomodulatory effects have been explored in vitro using mixed leukocyte cultures. Research indicates that certain pyrazolo derivatives can enhance or suppress the activity of cytotoxic T lymphocytes (CTLs), suggesting a role in modulating immune responses . The ability to influence CTL activity could make this compound a candidate for further investigation in immunotherapy.
Study on Anticancer Properties
In a study assessing the anticancer effects of pyrazolo derivatives, it was found that compounds similar to this compound exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin. The MTT assay results indicated that these compounds significantly reduced cell viability in cancer cell lines while sparing normal cells .
Immunological Evaluation
Another study focused on the immunological impact of pyrazolo compounds, revealing that they could modulate CTL responses effectively. The enhancement or suppression of CTL activity was measured using chromium release assays, demonstrating reproducible results across multiple experimental trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
